molecular formula C12H9FN2O3 B2979380 [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1338690-16-6

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B2979380
CAS No.: 1338690-16-6
M. Wt: 248.213
InChI Key: BZEVTOJBCRAPFD-UHFFFAOYSA-N
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Description

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: is a heterocyclic compound featuring a pyridazine ring substituted with a fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the intermediate 3-(3-fluorophenyl)hydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyridazine derivative. The final step involves hydrolysis to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine:

    Drug Development: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazine ring contributes to its stability and reactivity. The acetic acid moiety allows for interactions with biological molecules, facilitating its therapeutic effects.

Comparison with Similar Compounds

  • [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Binding Affinity: The fluorophenyl group provides a unique electronic environment, potentially increasing its binding affinity to biological targets.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVTOJBCRAPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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